molecular formula C23H35N3O4S B2662195 N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide CAS No. 898450-44-7

N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide

Cat. No. B2662195
CAS RN: 898450-44-7
M. Wt: 449.61
InChI Key: CCGBFMKABAZRBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-cycloheptyl-N2-(2-(1-tosylpiperidin-2-yl)ethyl)oxalamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is a derivative of oxalamide, a class of compounds that have been extensively studied for their biological activities.

Scientific Research Applications

Polyamine Analogs in Antitumor Agents

Research on polyamine analogs, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), has shown these compounds to possess cytotoxic activity against certain tumor cell types. The mechanism involves the induction of programmed cell death (PCD) through the superinduction of spermidine/spermine N1-acetyltransferase (SSAT) and the production of reactive oxygen species (H2O2) via the SSAT/polyamine oxidase (PAO) pathway, suggesting potential therapeutic applications in cancer treatment (H. Ha, P. Woster, J. Yager, R. Casero, 1997).

Synthesis of Complex Natural Products

The total synthesis of complex natural products, including dimeric epipolythiodiketopiperazine (ETP) alkaloids, has been explored due to their potent cytotoxic and bacteriostatic activities. These efforts not only advance synthetic methodologies but also facilitate the understanding of biological processes and the development of anticancer molecules (Justin Kim, M. Movassaghi, 2015).

Novel Synthetic Approaches for Oxalamides

A novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed. This methodology provides a new and efficient route for synthesizing both anthranilic acid derivatives and oxalamides, highlighting the potential for innovative drug development and chemical synthesis techniques (V. Mamedov, V. L. Mamedova, G. Z. Khikmatova, E. Mironova, D. Krivolapov, O. Bazanova, D. Chachkov, S. Katsyuba, I. Rizvanov, S. Latypov, 2016).

properties

IUPAC Name

N'-cycloheptyl-N-[2-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35N3O4S/c1-18-11-13-21(14-12-18)31(29,30)26-17-7-6-10-20(26)15-16-24-22(27)23(28)25-19-8-4-2-3-5-9-19/h11-14,19-20H,2-10,15-17H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGBFMKABAZRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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